1-Bromo-1,2-difluoro-1,4-pentadiene 1-Bromo-1,2-difluoro-1,4-pentadiene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13557651
InChI: InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4-
SMILES: C=CCC(=C(F)Br)F
Molecular Formula: C5H5BrF2
Molecular Weight: 182.99 g/mol

1-Bromo-1,2-difluoro-1,4-pentadiene

CAS No.:

Cat. No.: VC13557651

Molecular Formula: C5H5BrF2

Molecular Weight: 182.99 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1,2-difluoro-1,4-pentadiene -

Specification

Molecular Formula C5H5BrF2
Molecular Weight 182.99 g/mol
IUPAC Name (1E)-1-bromo-1,2-difluoropenta-1,4-diene
Standard InChI InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4-
Standard InChI Key JVBBHFCPHKUCMW-PLNGDYQASA-N
Isomeric SMILES C=CC/C(=C(/F)\Br)/F
SMILES C=CCC(=C(F)Br)F
Canonical SMILES C=CCC(=C(F)Br)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Bromo-1,2-difluoro-1,4-pentadiene features a five-carbon chain with conjugated double bonds at positions 1–4 and halogen substituents at carbons 1 (bromine) and 2 (fluorine). The trans configuration of the double bonds is inferred from the SMILES notation FC(Br)=C(F)CC=C\text{FC(Br)=C(F)CC=C}, which indicates a planar geometry conducive to resonance stabilization . The presence of bromine and fluorine introduces significant electron-withdrawing effects, polarizing the molecule and directing reactivity toward electrophilic attack at specific positions.

Stereochemical Considerations

The (1E)-stereoisomer is explicitly identified in PubChem records, with the InChIKey JVBBHFCPHKUCMW-PLNGDYQASA-N confirming the trans arrangement of substituents around the double bond . This stereochemistry influences intermolecular interactions and may affect crystallization behavior or solubility in polar solvents.

Physical Properties

PropertyValue/DescriptionSource
Molecular Weight182.99 g/mol
Physical StateColorless to pale yellow liquid
OdorPungent, akin to halogenated alkenes
Density (predicted)~1.6–1.8 g/cm³
Boiling PointEstimated 80–120°C (extrapolated)

The density prediction aligns with structurally similar bromofluoroalkenes , while the boiling point estimate considers increased molecular weight compared to simpler analogs like 1-bromo-1-fluoroethylene (6.8°C) .

Chemical Reactivity and Stability

Electrophilic Addition

The conjugated diene system undergoes regioselective additions. For example, bromine or HCl\text{HCl} may add across the 1,4-diene moiety, stabilized by resonance:

C5H5BrF2+Br2C5H5Br3F2(1,2-adduct predominant)[1]\text{C}_5\text{H}_5\text{BrF}_2 + \text{Br}_2 \rightarrow \text{C}_5\text{H}_5\text{Br}_3\text{F}_2 \quad \text{(1,2-adduct predominant)} \quad[1]

Thermal Decomposition

At elevated temperatures (>200°C), decomposition likely releases HBr\text{HBr} and HF\text{HF}, necessitating corrosion-resistant reaction vessels .

Applications and Industrial Relevance

Specialty Chemical Synthesis

The compound serves as a building block for synthesizing fluorinated pharmaceuticals or agrochemicals, where its halogen atoms act as leaving groups in nucleophilic substitutions .

Gas-Phase Reactions

Analogous to 1-bromo-1-fluoroethylene’s use in gas treatment , this diene may sequester volatile pollutants via [4+2] cycloadditions, though experimental validation is needed.

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